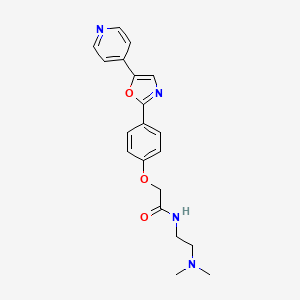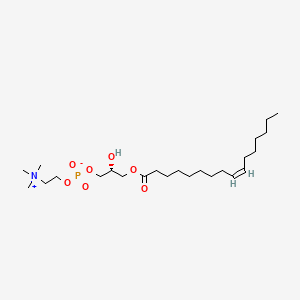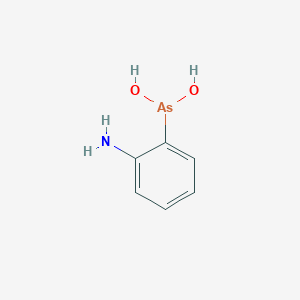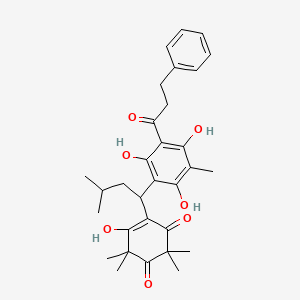
DND-160 dye
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DND-160 dye is a member of 1,3-oxazoles. It has a role as a fluorochrome.
Scientific Research Applications
Sensing Acidic pH Under High Hydrostatic Pressures LysoSensor Yellow/Blue DND-160, a dual-wavelength fluorophore, is used for sensing pH in acidic organelles. DePedro and Urayama (2009) investigated its use for sensing acidic pH under hydrostatic pressures up to 510 atm. They found that DND-160's protonated form does not exhibit sensitivity to pressure, whereas its deprotonated form shows a piezochromic shift, making it a useful acidic pH probe under pressure (DePedro & Urayama, 2009).
Interactions with Detonation Nanodiamonds Ishchenko et al. (2019) explored the interaction of various polymethine dyes, including DND-160, with detonation nanodiamond (DND) colloid particles. They observed that binding to DND colloids occurs only for negatively charged dye species, indicating the predominance of electrostatic interactions (Ishchenko et al., 2019).
Use in Dye-Sensitized Solar Cells Noh et al. (2021) designed and synthesized new D-π-A-structured dyes (SGT-160 and SGT-161) for dye-sensitized solar cells (DSSCs). They demonstrated how the π-extension in the acceptor part stabilizes LUMO energy levels and enhances light-harvesting capability (Noh et al., 2021).
Fluorescent Probe Design Kaur and Choi (2015) discussed the role of diketopyrrolopyrrole (DPP) derivatives, including DND-160, in the design of fluorescent dyes for detecting biologically relevant species. DPP dyes, including DND-160, offer high fluorescence yields and good light and thermal stability (Kaur & Choi, 2015).
Biomedical Applications of Nanodiamonds Perevedentseva et al. (2015) reported the use of detonation nanodiamonds (DND), including DND-160, in various biomedical applications such as drug delivery, bio-imaging, and adsorbents for protein separation (Perevedentseva et al., 2015).
Removal of Reactive Dyes in Water Treatment Tanzifi et al. (2020) synthesized polypyrrole/carboxymethyl cellulose nanocomposite particles for the removal of reactive dyes, including Reactive Blue 160 (DND-160 variant), from water. They highlighted the effectiveness of these nanocomposites in adsorbing and removing toxic dyes (Tanzifi et al., 2020).
Marker for Differentiated Alveolar Type II Cells Van der Velden et al. (2013) utilized LysoTracker Green DND-26, closely related to DND-160, as a marker for identifying differentiated alveolar type II cells in lung tissue, demonstrating its applicability in cellular biology (Van der Velden, Bertoncello, & McQualter, 2013).
In Dye-Sensitized Solar Cell Research Hagfeldt et al. (2010) reviewed the use of dyes, including DND-160, in dye-sensitized solar cells, highlighting its role in enhancing solar cell efficiency and offering insights into cutting-edge research in this area (Hagfeldt et al., 2010).
properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[4-(5-pyridin-4-yl-1,3-oxazol-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H22N4O3/c1-24(2)12-11-22-19(25)14-26-17-5-3-16(4-6-17)20-23-13-18(27-20)15-7-9-21-10-8-15/h3-10,13H,11-12,14H2,1-2H3,(H,22,25) |
InChI Key |
RPIXXMOFBZXOQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)COC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261741.png)
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)






![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)
![2-phenyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)acetamide](/img/structure/B1261758.png)



